molecular formula C17H19N3O2S B2656309 4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde CAS No. 1280863-44-6

4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde

Cat. No. B2656309
CAS RN: 1280863-44-6
M. Wt: 329.42
InChI Key: AIPQHRDFPJMIMX-UHFFFAOYSA-N
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Description

“4-(2-methyl-1,3-thiazol-4-yl)aniline” is a heterocyclic compound with the empirical formula C10H10N2S . It has a molecular weight of 190.26 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of “4-(2-methyl-1,3-thiazol-4-yl)aniline” is Cc1nc(cs1)-c2ccc(N)cc2 . The InChI is 1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 .


Physical And Chemical Properties Analysis

The compound is solid in form . It should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • The synthesis of novel derivatives containing piperazine and their antimicrobial activities has been a significant area of research. Compounds synthesized from reactions involving ester ethoxycarbonylhydrazones with primary amines, including those involving piperazine, showed good to moderate activities against test microorganisms (H. Bektaş et al., 2007). Further, derivatives with piperazine substituents were found active against Gram-positive bacteria, showcasing the role of cyclic amines in enhancing antimicrobial efficacy (P. Magdolen, P. Zahradník, P. Foltínová, 2000).

Antiproliferative Effects

  • Certain derivatives have demonstrated significant antiproliferative effects on human leukemic cells. This includes compounds synthesized with a piperazine backbone, showing potent activity against various cancer cell lines, indicating their potential as anticancer agents (Kothanahally S. Sharath Kumar et al., 2014).

Synthesis Methodologies

  • Innovative synthesis methods have been developed for creating piperazine-based antimicrobial agents. For instance, a class of 2-benzothiazolylimino-4-thiazolidinones prepared via accelerated N-formylation showcased promising antimicrobial potential, highlighting the synthetic strategies and the importance of piperazine structures in drug development (Rahul V. Patel, S. W. Park, 2015).
  • Additionally, the facile synthesis of thiazolo[3,2]pyridines containing pyrazolyl moiety and their antimicrobial activity further emphasize the diverse chemical manipulations possible with piperazine and its derivatives, expanding the scope of their applications in medicinal chemistry (T. I. El-Emary et al., 2005).

Safety and Hazards

The compound has the hazard statements H302 - Harmful if swallowed, and H318 - Causes serious eye damage . The precautionary statements are P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-18-16(12-23-13)10-19-6-8-20(9-7-19)17(22)15-4-2-14(11-21)3-5-15/h2-5,11-12H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPQHRDFPJMIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]benzaldehyde

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